Cas no 16798-45-1 (Diethyl 2-benzamidomalonate)

Diethyl 2-benzamidomalonate is a versatile malonate derivative widely used in organic synthesis, particularly in the preparation of amino acids and heterocyclic compounds. Its key advantage lies in its reactive benzamido and ester functional groups, which facilitate efficient condensation and cyclization reactions. The compound serves as a valuable intermediate in pharmaceuticals, agrochemicals, and fine chemical synthesis due to its stability and ease of handling. Its ability to undergo selective transformations, such as hydrolysis or alkylation, makes it a preferred choice for constructing complex molecular frameworks. The high purity and consistent quality of commercially available Diethyl 2-benzamidomalonate further enhance its utility in research and industrial applications.
Diethyl 2-benzamidomalonate structure
Diethyl 2-benzamidomalonate structure
商品名:Diethyl 2-benzamidomalonate
CAS番号:16798-45-1
MF:C14H17NO5
メガワット:279.28848
MDL:MFCD00015160
CID:87745
PubChem ID:66790

Diethyl 2-benzamidomalonate 化学的及び物理的性質

名前と識別子

    • Diethyl 2-benzamidomalonate
    • Benzamidomalonic acid diethyl ester
    • DIETHYL BENZAMIDOMALONATE
    • [(phenylamino)carbonyl]-propanedioic acid,diethyl ester
    • Dicarbaethoxyessigsaeure-anilid
    • diethyl (N-phenylaminocarbonyl)malonate
    • diethyl phenylcarbamoylmalonate
    • DIETHYL-N-BENZOYLAMINO MALONATE
    • Methan-tricarbonsaeure-diaethylester-anilid
    • phenylcarbamoyl-malonic acid diethyl ester
    • Phenylcarbamoyl-malonsaeure-diaethylester
    • LABOTEST-BB LT00455018
    • Diethyl benzamidomalonate, 98+%
    • NSC 121984
    • diethyl 2-benzoylaminomalonate
    • Propanedioic acid, (benzoylamino)-, diethyl ester
    • 96-86-6
    • AS-59243
    • DIETHYL 2-(BENZOYLAMINO)PROPANEDIOATE
    • N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid
    • AKOS005206817
    • NSC 80
    • diethyl 2-benzamidopropanedioate
    • AB-131/40897079
    • NS00041198
    • 1,3-diethyl 2-(phenylformamido)propanedioate
    • AB00694305-03
    • EN300-43890
    • EINECS 202-540-4
    • DTXSID80914696
    • Ethyl benzaminomalonate
    • NSC-121984
    • Z169860246
    • NSC121984
    • MFCD00015160
    • 16798-45-1
    • NCGC00324416-01
    • CS-0299198
    • J-010419
    • Diethyl benzoylaminomalonate
    • Diethyl 2-(benzoylamino)malonate
    • NSC80
    • SCHEMBL5784044
    • Benzamidomalonic acid, diethyl ester
    • NSC-80
    • Diethyl2-benzamidomalonate
    • Diethyl 2-(benzoylamino)malonate #
    • DB-255586
    • DB-043726
    • MDL: MFCD00015160
    • インチ: InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16)
    • InChIKey: NMSZTQWZINJIMY-UHFFFAOYSA-N
    • ほほえんだ: C(NC(C(OCC)=O)C(OCC)=O)(=O)C1C=CC=CC=1
    • BRN: 2817007

計算された属性

  • せいみつぶんしりょう: 279.11100
  • どういたいしつりょう: 279.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • 互変異性体の数: 5
  • トポロジー分子極性表面積: 81.7A^2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.182
  • ゆうかいてん: 60-61°C
  • ふってん: 452.9°Cat760mmHg
  • フラッシュポイント: 227.7°C
  • PSA: 81.70000
  • LogP: 1.30210
  • ようかいせい: 未確定

Diethyl 2-benzamidomalonate セキュリティ情報

Diethyl 2-benzamidomalonate 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Diethyl 2-benzamidomalonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02371-25g
Diethyl benzamidomalonate, 98+%
16798-45-1 98+%
25g
¥4785.00 2023-03-15
SHENG KE LU SI SHENG WU JI SHU
sc-268900-5g
Diethyl benzamidomalonate,
16798-45-1
5g
¥1023.00 2023-09-05
abcr
AB115873-1g
Diethyl benzamidomalonate, 95%; .
16798-45-1 95%
1g
€127.00 2024-04-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-PX509-1g
Diethyl benzamidomalonate
16798-45-1 98%
1g
¥273.0 2022-02-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02371-5g
Diethyl benzamidomalonate, 98+%
16798-45-1 98+%
5g
¥1238.00 2023-03-15
Alichem
A019143786-25g
Diethyl 2-benzamidomalonate
16798-45-1 98%
25g
400.00 USD 2021-06-16
eNovation Chemicals LLC
D763403-5g
Diethyl 2-benzamidomalonate
16798-45-1 98+%
5g
$210 2023-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-268900-5 g
Diethyl benzamidomalonate,
16798-45-1
5g
¥1,023.00 2023-07-11

Diethyl 2-benzamidomalonate 関連文献

Diethyl 2-benzamidomalonateに関する追加情報

Introduction to Diethyl 2-benzamidomalonate (CAS No. 16798-45-1)

Diethyl 2-benzamidomalonate, with the chemical formula C12H13NO4, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 16798-45-1, has garnered attention due to its versatile applications in the synthesis of bioactive molecules. Its structural features, combining a malonate moiety with a benzamido group, make it a valuable building block for the development of novel therapeutic agents.

The malonate group in Diethyl 2-benzamidomalonate contributes to its reactivity, enabling it to participate in various condensation reactions, such as Knoevenagel and Michael additions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. The benzamido group, on the other hand, introduces a polar and hydrogen-bonding capability, enhancing the compound's solubility and interaction with biological targets.

In recent years, Diethyl 2-benzamidomalonate has been explored in the context of drug discovery and development. Its ability to serve as a precursor for heterocyclic compounds has made it a focal point in medicinal chemistry research. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The benzamido moiety, in particular, has been shown to modulate enzyme activity by serving as a hinge-binding element.

Advances in synthetic methodologies have further expanded the utility of Diethyl 2-benzamidomalonate. Modern techniques, such as asymmetric catalysis and flow chemistry, have enabled the efficient preparation of enantiomerically pure derivatives. These advancements are particularly important in pharmaceuticals, where chirality often dictates the efficacy and safety of a drug. The ability to produce enantiomerically enriched forms of Diethyl 2-benzamidomalonate derivatives has opened new avenues for developing targeted therapies.

The role of Diethyl 2-benzamidomalonate in biocatalysis is another emerging area of interest. Enzymes such as transaminases and lipases have been employed to functionalize this compound, leading to novel scaffolds with potential biological activity. These biocatalytic approaches align with the growing trend toward green chemistry, reducing the environmental impact of synthetic processes. The use of renewable resources and mild reaction conditions enhances sustainability while maintaining high yields and selectivity.

Recent studies have also highlighted the importance of Diethyl 2-benzamidomalonate in material science applications. Its ability to form coordination complexes with metal ions has been exploited in the development of catalysts and sensors. These materials exhibit unique properties that make them suitable for applications ranging from organic synthesis to environmental monitoring. The tunability of the benzamido group allows for fine adjustments in electronic and steric properties, enabling the design of materials with specific functionalities.

The pharmaceutical industry continues to leverage Diethyl 2-benzamidomalonate for its role as a key intermediate in drug development pipelines. Its structural versatility allows for the creation of diverse molecular architectures, which can be tailored to interact with specific biological pathways. For example, modifications to the malonate group can introduce acid-base properties that influence drug absorption and distribution, while alterations to the benzamido moiety can enhance binding affinity to target proteins.

In conclusion, Diethyl 2-benzamidomalonate (CAS No. 16798-45-1) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical chemistry, and material science. Its unique structural features enable it to serve as a versatile building block for bioactive molecules, catalysts, and functional materials. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.

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